molecular formula C13H16ClN3O6S B2461669 Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate CAS No. 873671-24-0

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate

Cat. No.: B2461669
CAS No.: 873671-24-0
M. Wt: 377.8
InChI Key: JKVSAGFVLQQYDY-UHFFFAOYSA-N
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Description

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is a chemical compound with the molecular formula C13H16ClN3O6S It is known for its unique structure, which includes a piperazine ring, a sulfonyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate typically involves multiple steps. One common method starts with the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction forms the intermediate 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazine. The intermediate is then reacted with ethyl chloroformate to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: 4-((4-chloro-3-aminophenyl)sulfonyl)piperazinecarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylic acid.

Scientific Research Applications

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The nitro group may undergo bioreduction to form reactive intermediates, while the sulfonyl group can participate in covalent bonding with target proteins, leading to biological effects.

Comparison with Similar Compounds

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate can be compared with other similar compounds, such as:

    Ethyl 4-((4-bromo-3-nitrophenyl)sulfonyl)piperazinecarboxylate: Similar structure but with a bromo group instead of a chloro group.

    Ethyl 4-((4-chloro-3-aminophenyl)sulfonyl)piperazinecarboxylate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)morpholinecarboxylate: Similar structure but with a morpholine ring instead of a piperazine ring.

Biological Activity

Ethyl 4-((4-chloro-3-nitrophenyl)sulfonyl)piperazinecarboxylate, a compound with the molecular formula C13_{13}H16_{16}ClN3_3O6_6S and CAS number 873671-24-0, has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant case studies.

Chemical Characteristics

PropertyValue
Molecular FormulaC13_{13}H16_{16}ClN3_3O6_6S
Molecular Weight377.81 g/mol
Density1.5 ± 0.1 g/cm³
Boiling Point526.8 ± 60.0 °C at 760 mmHg
Flash Point272.4 ± 32.9 °C
Melting Point93-95 °C

This compound contains a piperazine ring, a sulfonyl group, and a nitrophenyl group, contributing to its unique reactivity and potential biological interactions.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates, while the sulfonyl group may participate in covalent bonding with target proteins, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Potential

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors in certain cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of sulfonamide compounds, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 10 μg/mL against Staphylococcus aureus, highlighting its potential as a lead compound in antibiotic development .
  • Cancer Cell Line Studies : In another study focusing on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (approximately 70% at a concentration of 50 μM). The study suggested that the compound triggers apoptosis via the mitochondrial pathway, evidenced by increased cytochrome c release and caspase activation .

Properties

IUPAC Name

ethyl 4-(4-chloro-3-nitrophenyl)sulfonylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O6S/c1-2-23-13(18)15-5-7-16(8-6-15)24(21,22)10-3-4-11(14)12(9-10)17(19)20/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSAGFVLQQYDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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